molecular formula C5H15ClN2 B11748284 (2-Aminoethyl)trimethylazanium chloride CAS No. 10256-43-6

(2-Aminoethyl)trimethylazanium chloride

Cat. No.: B11748284
CAS No.: 10256-43-6
M. Wt: 138.64 g/mol
InChI Key: VSZWLDAGOXQHNB-UHFFFAOYSA-M
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Description

(2-Aminoethyl)trimethylazanium chloride: is a quaternary ammonium compound with the molecular formula C5H14ClN cholamine chloride . This compound is characterized by its high solubility in water and its stability under normal conditions. It is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)trimethylazanium chloride typically involves the reaction of trimethylamine with ethylene oxide . This reaction produces choline base , which is then converted to choline chloride by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)trimethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Quaternary ammonium salts.

    Oxidation Reactions: Corresponding oxides.

    Reduction Reactions: Amines.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)trimethylazanium chloride involves its interaction with cell membranes and neurotransmitter receptors . It acts as a precursor to acetylcholine , a neurotransmitter, and influences various neurological pathways . The compound’s ability to modify cell membrane properties makes it useful in studying membrane dynamics and signal transduction .

Comparison with Similar Compounds

  • Choline chloride
  • (2-Chloroethyl)trimethylammonium chloride
  • Glycidyltrimethylammonium chloride
  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Comparison: (2-Aminoethyl)trimethylazanium chloride is unique due to its aminoethyl group , which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural difference allows it to participate in specific biochemical reactions and makes it particularly useful in neurotransmitter studies and polymer synthesis .

Properties

CAS No.

10256-43-6

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

2-aminoethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

VSZWLDAGOXQHNB-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN.[Cl-]

Origin of Product

United States

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